

Guamecycline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Guamecycline*

Cat. No.: *B607889*

[Get Quote](#)

Introduction

Guamecycline is a semisynthetic tetracycline antibiotic. It is structurally related to other tetracyclines and shares their broad-spectrum antibacterial activity. This guide provides a comprehensive overview of **Guamecycline**, its synonyms, mechanism of action, and available scientific data. It is intended for researchers, scientists, and drug development professionals interested in this compound.

Synonyms and Chemical Identity

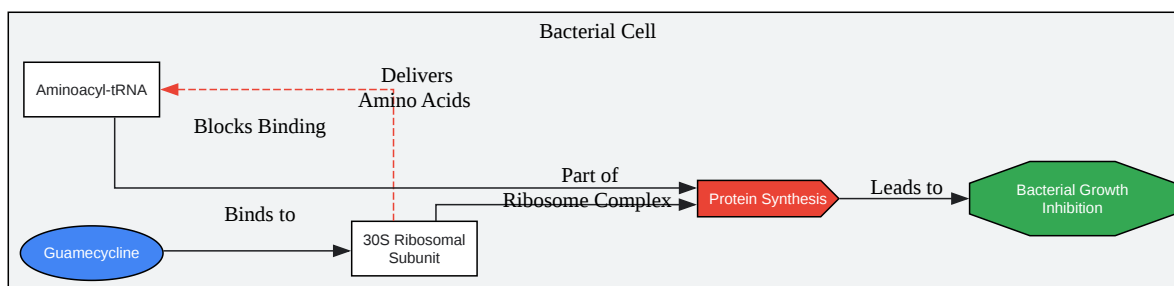
Guamecycline is known by several synonyms in scientific literature and commercial products. A clear understanding of these names is crucial for comprehensive literature searches and unambiguous identification of the compound.

Type	Name
International Nonproprietary Name (INN)	Guamecycline
Chemical Name (CAS)	[4S-(4 α ,4a α ,5a α ,6 β ,12a α)]-N-[[4- [[[(Aminoiminomethyl)amino]iminomethyl]-1- piperazinyl]methyl]-4- (dimethylamino)-1,4,4a,5,5a,6,11,12a- octahydro-3,6,10,12,12a-pentahydroxy-6- methyl-1,11-dioxo-2-naphthacenecarboxamide
IUPAC Name	(4S,4aS,5aS,6S,12aS)-N-((4-(N- carbamimidoylcarbamimidoyl)piperazin-1- yl)methyl)-4-(dimethylamino)-3,6,10,12,12a- pentahydroxy-6-methyl-1,11-dioxo- 1,4,4a,5,5a,6,11,12a-octahydrotetracene-2- carboxamide
CAS Registry Number	16545-11-2
Synonyms	Guamecyclinum, Tetrabiguanide, Xanthomycin, Xanthomycin A, Xantomicina
Brand Names	Terratrex, Xantociclina
Code Name	NSC-118695

Mechanism of Action

Antibacterial Activity

Like other tetracyclines, **Guamecycline**'s primary mechanism of antibacterial action is the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage effectively halts the addition of amino acids to the growing peptide chain, leading to the cessation of protein synthesis and thereby inhibiting bacterial growth. Some evidence suggests that **Guamecycline** may be able to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.

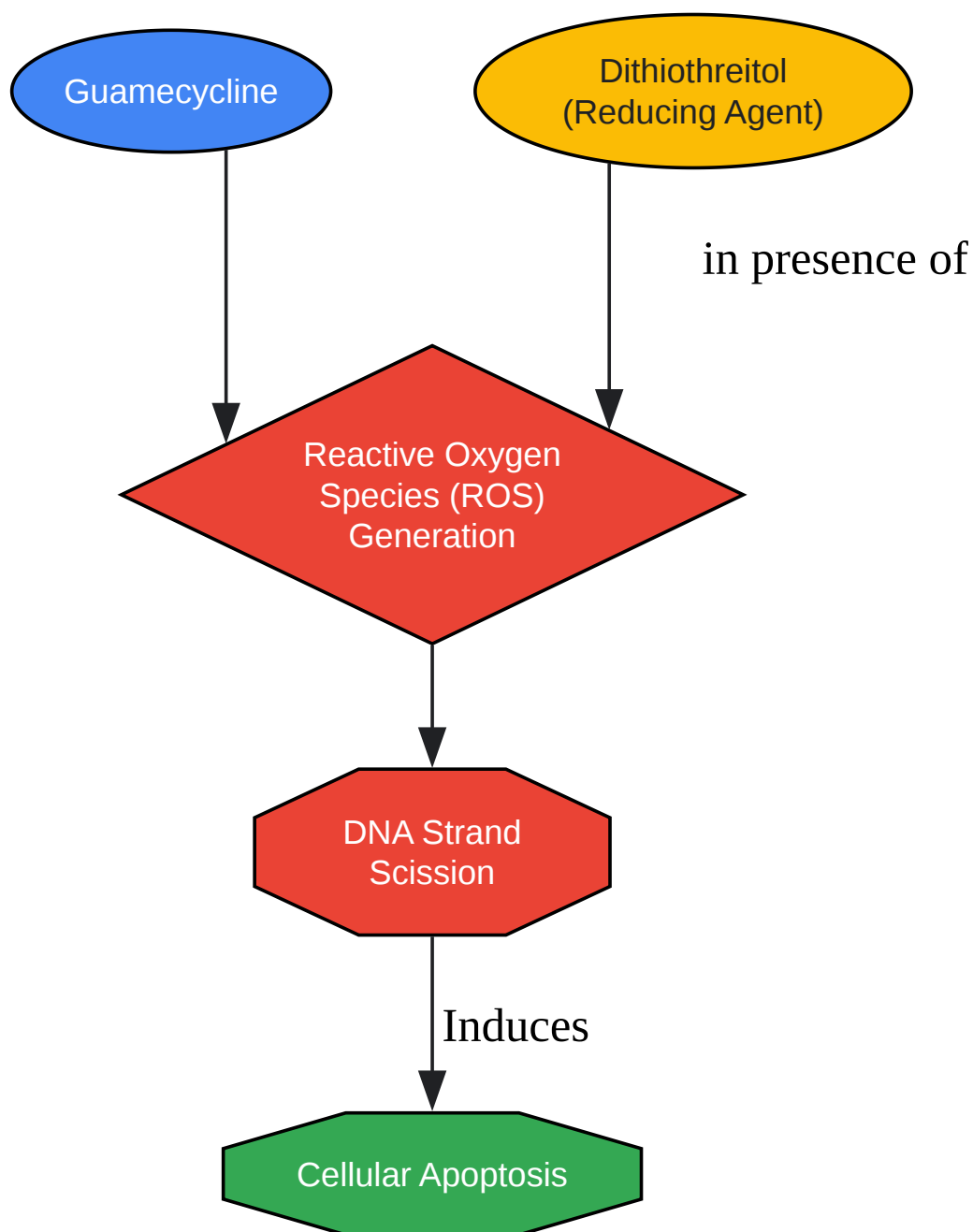


[Click to download full resolution via product page](#)

Figure 1: Antibacterial mechanism of **Guamecycline**.

Antitumor Activity and DNA Damage

Interestingly, research on Xanthomycin A, a synonym for **Guamecycline**, has revealed potential antitumor properties. Studies have shown that it can induce DNA strand scission.^[1] This activity is notably observed in the presence of a reducing agent like dithiothreitol (DTT).^[1] The proposed mechanism involves the generation of reactive oxygen species (ROS) that lead to DNA damage. This suggests a potential for **Guamecycline** in anticancer research, distinct from its antibacterial role.



[Click to download full resolution via product page](#)

Figure 2: Proposed antitumor mechanism of **Guamecycline**.

Quantitative Data

Specific quantitative data on the antimicrobial activity of **Guamecycline**, such as MIC₅₀ and MIC₉₀ values, are not readily available in the current scientific literature. However, to provide a relevant context for its potential efficacy, the following tables summarize the in vitro activity of

other closely related tetracyclines against a range of common bacterial pathogens. This data is for comparative purposes and may not be directly representative of **Guamecycline**'s activity.

Table 1: In Vitro Activity of Doxycycline against Gram-Positive Bacteria

Organism	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Staphylococcus aureus	≤0.12 - >32	0.5	4
Streptococcus pneumoniae	≤0.06 - 16	0.12	2
Enterococcus faecalis	0.25 - >32	8	32

Table 2: In Vitro Activity of Doxycycline against Gram-Negative Bacteria

Organism	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Escherichia coli	≤0.5 - >32	2	16
Klebsiella pneumoniae	≤0.5 - >32	4	32
Haemophilus influenzae	≤0.25 - 4	0.5	1

Table 3: In Vitro Activity of Tigecycline against Gram-Positive Bacteria

Organism	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Staphylococcus aureus (MRSA)	≤0.06 - 2	0.25	0.5
Streptococcus pneumoniae (Penicillin-resistant)	≤0.03 - 0.25	0.06	0.12
Enterococcus faecium (Vancomycin-resistant)	≤0.03 - 0.5	0.12	0.25

Table 4: In Vitro Activity of Tigecycline against Gram-Negative Bacteria

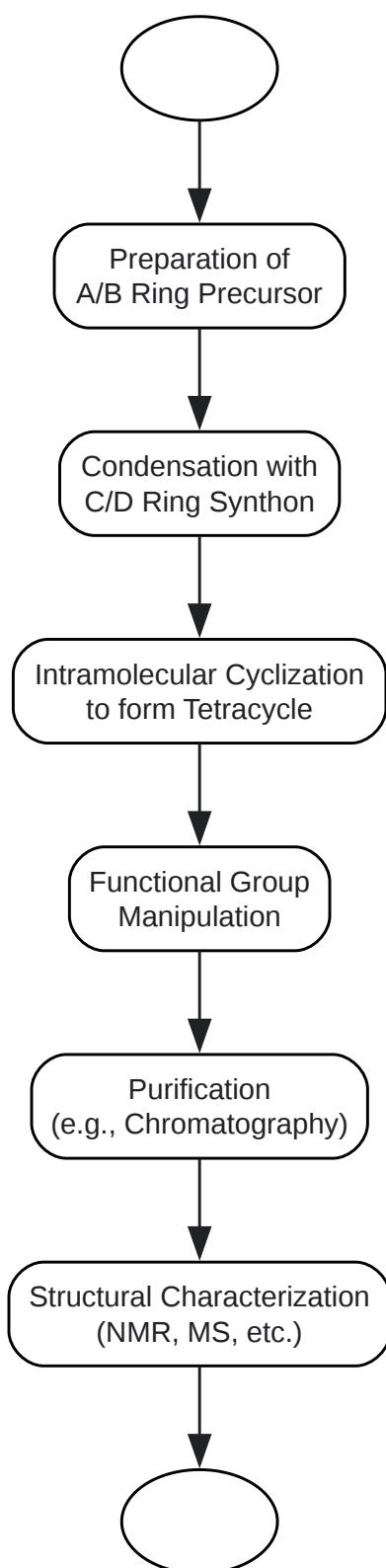
Organism	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Escherichia coli (ESBL-positive)	≤0.06 - 4	0.5	1
Klebsiella pneumoniae (ESBL-positive)	≤0.12 - 8	1	2
Acinetobacter baumannii	≤0.06 - 16	1	4

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Guamecycline** are not widely published. However, the following sections provide generalized methodologies for the synthesis and HPLC analysis of tetracycline antibiotics, which can be adapted for **Guamecycline** by researchers with expertise in medicinal chemistry and analytical sciences.

General Synthesis of Tetracycline Analogs

The synthesis of tetracycline analogs is a complex multi-step process. A common strategy involves the construction of the tetracyclic ring system through a series of condensation and cyclization reactions. A generalized workflow is presented below.



[Click to download full resolution via product page](#)

Figure 3: General workflow for the synthesis of tetracycline analogs.

A key step is often a Michael-Dieckmann or similar condensation reaction to form the core ring structure. Subsequent steps involve the introduction and modification of functional groups at various positions on the tetracycline scaffold to achieve the desired chemical entity. Purification is typically performed using chromatographic techniques such as column chromatography or preparative HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

A general reversed-phase HPLC method can be developed for the analysis of **Guamecycline**. The following is a template protocol that would require optimization and validation for specific applications.

Objective: To determine the purity and concentration of **Guamecycline** in a sample.

Materials and Reagents:

- **Guamecycline** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid or other suitable buffer components
- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Chromatographic Conditions (Example):

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile

- Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure elution of the analyte and any impurities.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: Based on the UV-Vis spectrum of **Guamecycline** (typically in the range of 250-380 nm for tetracyclines).
- Injection Volume: 10 µL

Procedure:

- Standard Preparation: Prepare a stock solution of the **Guamecycline** reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases). Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.
- Sample Preparation: Dissolve the sample containing **Guamecycline** in a suitable solvent and filter through a 0.45 µm syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system.
- Data Analysis: Identify the **Guamecycline** peak based on its retention time compared to the reference standard. Quantify the amount of **Guamecycline** in the sample by comparing its peak area to the calibration curve generated from the standards.

Validation Parameters: The method should be validated according to ICH guidelines, including an assessment of:

- Specificity
- Linearity
- Range
- Accuracy

- Precision (repeatability and intermediate precision)
- Limit of Detection (LOD)
- Limit of Quantitation (LOQ)
- Robustness

Conclusion

Guamecycline is a tetracycline antibiotic with a well-established mechanism of action against bacterial protein synthesis. Its synonym, Xanthomycin A, has also demonstrated potential antitumor activity through the induction of DNA damage. While specific quantitative antimicrobial data for **Guamecycline** is limited in the public domain, comparative data from closely related tetracyclines suggest a broad spectrum of activity. The provided general protocols for synthesis and analysis can serve as a foundation for researchers to develop specific methods for **Guamecycline**. Further research is warranted to fully elucidate the antimicrobial spectrum and therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular and Phenotypic Evaluation of Antibiotic Resistance in Enteric Rods Isolated from the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Guamecycline: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607889#synonyms-for-guamecycline-in-scientific-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com